molecular formula C17H18N4O4 B2983393 N-cyclopentyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide CAS No. 899990-60-4

N-cyclopentyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide

Cat. No.: B2983393
CAS No.: 899990-60-4
M. Wt: 342.355
InChI Key: LWLAKVSAESBUEW-UHFFFAOYSA-N
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Description

N-cyclopentyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is a synthetic small molecule characterized by a pyridazinone core substituted with a 4-nitrophenyl group at position 3 and an acetamide side chain at position 1. The cyclopentyl moiety on the acetamide nitrogen distinguishes it from structurally related compounds. This molecule’s design leverages the electron-withdrawing nitro group to modulate electronic properties and enhance interactions in biological or chemical systems.

Properties

IUPAC Name

N-cyclopentyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-16(18-13-3-1-2-4-13)11-20-17(23)10-9-15(19-20)12-5-7-14(8-6-12)21(24)25/h5-10,13H,1-4,11H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLAKVSAESBUEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

. These reactions can lead to changes in the target molecules, potentially altering their function.

Biochemical Pathways

Given the presence of a nitrophenyl group, it may be involved in nitration reactions in organic synthesis. These reactions can introduce one or more nitro (NO2) groups into the ortho and para positions of organic compound molecules.

Biological Activity

N-cyclopentyl-2-[3-(4-nitrophenyl)-6-oxopyridazin-1-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C13H16N4O2C_{13}H_{16}N_{4}O_{2}, with a molecular weight of approximately 260.30 g/mol. The compound features a cyclopentyl group and a nitrophenyl moiety, which are crucial for its biological activity.

Structural Formula

N cyclopentyl 2 3 4 nitrophenyl 6 oxopyridazin 1 yl acetamide\text{N cyclopentyl 2 3 4 nitrophenyl 6 oxopyridazin 1 yl acetamide}

Anti-inflammatory Properties

Research has indicated that compounds similar to this compound exhibit anti-inflammatory effects. In a study assessing the selectivity of various non-steroidal anti-inflammatory drugs (NSAIDs), compounds with similar structural features demonstrated significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory responses .

Anticancer Activity

Preliminary studies suggest that derivatives of pyridazine compounds may possess anticancer properties. A study focused on the mechanism of action revealed that these compounds could induce apoptosis in cancer cell lines by modulating various signaling pathways . The presence of the nitrophenyl group may enhance this activity by increasing the compound's ability to interact with cellular targets.

The biological activity of this compound is believed to involve:

  • Receptor Binding : The compound may bind to specific receptors involved in inflammatory pathways.
  • Enzyme Inhibition : It may inhibit key enzymes such as COX, leading to reduced production of pro-inflammatory mediators.
  • Cellular Uptake : The cyclopentyl group may facilitate better cellular uptake, enhancing its bioavailability and efficacy.

Study 1: Anti-inflammatory Effects

In an experimental model using lipopolysaccharide (LPS) induced inflammation, N-cyclopentyl derivatives were tested for their ability to reduce prostaglandin E2 (PGE2) levels in plasma. The results indicated that these compounds significantly decreased PGE2 production, suggesting their potential as anti-inflammatory agents .

Study 2: Antitumor Activity

A study conducted on various cancer cell lines showed that N-cyclopentyl derivatives could inhibit cell proliferation and induce apoptosis. The mechanism was linked to the activation of caspase pathways, which are crucial for programmed cell death .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
Anti-inflammatoryInhibition of COX enzymes
AnticancerInduction of apoptosis
MechanismReceptor binding and enzyme inhibition

Comparison with Similar Compounds

N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide (CID-49671233)

Structural Differences :

  • Phenyl Substituent : 4-Fluorophenyl vs. 4-nitrophenyl in the target compound.
  • Side Chain: Ethyl group linked to a pyrimidinone vs. cyclopentyl in the target.

Functional Implications :

  • The fluorine atom (electron-withdrawing but less polar than nitro) may reduce binding affinity compared to the nitro group, which enhances resonance stabilization and dipole interactions .

Research Findings :

  • Molecular docking studies suggest that CID-49671233 exhibits moderate binding to target proteins, but the nitro group in the target compound could offer superior electrostatic interactions in enzyme active sites .

N-[2-(4-Methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide

Structural Differences :

  • Phenyl Substituents : Dual 4-methoxyphenyl groups vs. a single 4-nitrophenyl in the target.
  • Side Chain : 4-Methoxyphenylethyl vs. cyclopentyl.

Functional Implications :

  • The phenylethyl side chain may reduce steric hindrance but increase aromatic stacking interactions, whereas the cyclopentyl group offers conformational flexibility and enhanced lipid solubility.

Molecular Weight :

  • The analogue has a molecular weight of 393.44 g/mol , while the target compound is estimated to be ~370–390 g/mol based on structural similarity.

Chloramphenicol (2,2-dichloro-N-((1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl)acetamide)

Structural Differences :

  • Core Scaffold: Propanol backbone vs. pyridazinone in the target.
  • Nitro Group : Both share a 4-nitrophenyl group, but chloramphenicol includes additional hydroxyl and dichloroacetamide groups.

Functional Implications :

  • Chloramphenicol’s nitro group is critical for binding bacterial ribosomes, suggesting that the nitro substituent in the target compound may similarly enhance target engagement .
  • The pyridazinone core in the target compound may confer greater metabolic stability compared to chloramphenicol’s alcohol-based structure.

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide

Structural Differences :

  • Substitution Pattern : 4-Chloro-2-nitrophenyl vs. 4-nitrophenyl in the target.
  • Functional Groups: Methylsulfonyl vs. cyclopentyl and pyridazinone.

Functional Implications :

  • The chloro-nitro substitution may introduce steric hindrance, reducing accessibility to binding pockets compared to the target compound’s unhindered 4-nitrophenyl group .
  • The sulfonyl group enhances solubility but may reduce passive diffusion across membranes compared to the target’s lipophilic cyclopentyl moiety.

Corrosion Inhibitors with 4-Nitrophenylacryloyl Groups

Structural Differences :

  • Core Structure: Acrylamide vs. pyridazinone.
  • Nitro Group Placement : Similar 4-nitrophenyl substitution but in a conjugated acryloyl system.

Functional Implications :

  • Electrochemical studies show that nitro groups stabilize molecules via resonance, enhancing corrosion inhibition in acidic environments . This suggests the nitro group in the target compound may similarly improve stability in reactive settings.

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